molecular formula C22H42I3N2O2- B13761302 Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide CAS No. 5265-98-5

Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide

Cat. No.: B13761302
CAS No.: 5265-98-5
M. Wt: 747.3 g/mol
InChI Key: GHEZLRAEZRLJOX-UHFFFAOYSA-K
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Description

Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) is a diquaternary ammonium salt characterized by a central 1,4-phenylene group connected via oxyethylene (–O–CH₂–CH₂–O–) linkers to two triethylammonium moieties, with iodide (I⁻) as the counterion. Its molecular formula is inferred as C₂₂H₄₀N₂O₂·2I, and its molecular weight is approximately 626–630 g/mol, based on structurally analogous compounds (e.g., ).

Properties

CAS No.

5265-98-5

Molecular Formula

C22H42I3N2O2-

Molecular Weight

747.3 g/mol

IUPAC Name

triethyl-[2-[4-[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl]azanium;triiodide

InChI

InChI=1S/C22H42N2O2.3HI/c1-7-23(8-2,9-3)17-19-25-21-13-15-22(16-14-21)26-20-18-24(10-4,11-5)12-6;;;/h13-16H,7-12,17-20H2,1-6H3;3*1H/q+2;;;/p-3

InChI Key

GHEZLRAEZRLJOX-UHFFFAOYSA-K

Canonical SMILES

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)OCC[N+](CC)(CC)CC.[I-].[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This action is primarily due to its cationic nature, which allows it to interact with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Benzenedimethanaminium Hexaethyl-Di Chloride

  • Molecular Formula : C₂₀H₃₈N₂·2Cl
  • Molecular Weight : ~377.4 g/mol
  • Structural Differences : Replaces oxyethylene linkers with methylene (–CH₂–) groups and chloride (Cl⁻) counterions.
  • Key Properties :
    • Higher lattice energy due to smaller Cl⁻ ions, leading to higher melting points compared to iodide salts.
    • Reduced solubility in polar solvents compared to the target compound.
  • Applications : Used as a phase-transfer catalyst in organic synthesis .

1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide

  • Molecular Formula : C₂₈H₂₄N₄·2Br
  • Molecular Weight : ~576.3 g/mol
  • Structural Differences : Incorporates rigid bipyridinium cores and bromide (Br⁻) counterions.
  • Key Properties :
    • Exhibits electroactivity due to the redox-active bipyridinium moieties.
    • Lower solubility in aqueous media compared to iodide salts.
  • Applications : Utilized in electrochromic devices and molecular electronics .

Ammonium, (1,4-Piperazinediyldiethylene)bis(benzyldiethyl-, Dibromide)

  • Molecular Formula : C₃₀H₅₀N₄·2Br
  • Molecular Weight : ~626.6 g/mol
  • Structural Differences : Features a piperazine ring as the central linker and benzyldiethylammonium groups.
  • Key Properties: Enhanced thermal stability due to the aromatic benzyl groups. Potential for coordination chemistry with the piperazine nitrogen atoms.
  • Applications : Investigated for surfactant and antimicrobial applications .

6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol)

  • Molecular Formula : C₁₈H₃₀O₄
  • Molecular Weight : ~310.4 g/mol
  • Structural Differences: Replaces triethylammonium groups with hydroxyl-terminated hexanol chains.
  • Key Properties :
    • Hydrophilic due to hydroxyl groups, enabling use in polymer crosslinking.
    • Lacks ionic character, limiting utility in electrochemical applications.
  • Applications: Employed in polymer chemistry and nanomaterial synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Counterion Key Functional Groups Applications
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) (Target) C₂₂H₄₀N₂O₂·2I ~626–630 I⁻ Oxyethylene, triethylammonium Surfactants, biocides (inferred)
1,4-Benzenedimethanaminium Hexaethyl-Di Chloride C₂₀H₃₈N₂·2Cl ~377.4 Cl⁻ Methylene, triethylammonium Phase-transfer catalysis
1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide C₂₈H₂₄N₄·2Br ~576.3 Br⁻ Bipyridinium, methylene Electrochromic materials
Ammonium, (1,4-Piperazinediyldiethylene)bis(benzyldiethyl-, Dibromide) C₃₀H₅₀N₄·2Br ~626.6 Br⁻ Piperazine, benzyldiethyl Antimicrobial agents
6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) C₁₈H₃₀O₄ ~310.4 Phenylenebis(oxy), hydroxyl Polymer chemistry

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